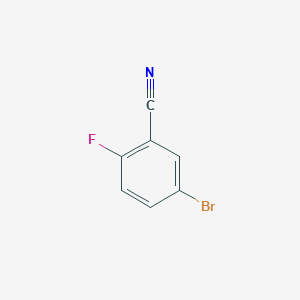

5-Bromo-2-fluorobenzonitrile

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYCNHFWRPJXTSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369276 | |

| Record name | 5-Bromo-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179897-89-3 | |

| Record name | 5-Bromo-2-fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179897-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 2 Fluorobenzonitrile

Historical Evolution of Synthetic Routes to 5-Bromo-2-fluorobenzonitrile Precursors

The journey to synthesize this compound is intrinsically linked to the development of methods for preparing its precursors, primarily halogenated benzonitriles. The field of organohalogen chemistry, which began with the simple halogenation of aromatic rings in the 19th century, has evolved significantly. Early methods often lacked regioselectivity, leading to mixtures of isomers that were difficult to separate.

The advancement of synthetic organic chemistry brought about more controlled and selective halogenation techniques. The introduction of specific brominating and fluorinating agents, along with a deeper understanding of reaction mechanisms, allowed for the targeted synthesis of multi-substituted benzene (B151609) derivatives. The ability to introduce both a bromine and a fluorine atom onto a benzonitrile (B105546) ring with high precision represents a culmination of these historical developments. Key precursors like 2-fluorobenzonitrile (B118710) and its derivatives became more accessible, paving the way for the efficient synthesis of this compound. google.com

Classical Preparative Routes for this compound

Two primary classical routes have been established for the synthesis of this compound, starting from either o-fluorobenzoyl chloride or o-fluoroaniline. Both pathways involve multi-step syntheses that have been refined over time.

Synthesis from o-Fluorobenzoyl Chloride via o-Fluorobenzamide and o-Fluorobenzonitrile Intermediates.google.comsmolecule.com

A common and economically viable route to this compound begins with o-fluorobenzoyl chloride. google.com This method involves the conversion of the acid chloride to the corresponding amide, followed by dehydration to the nitrile, and finally, bromination.

Amidation: o-Fluorobenzoyl chloride is reacted with ammonia (B1221849) water to produce o-fluorobenzamide. google.com

Dehydration: The resulting o-fluorobenzamide is then dehydrated to yield o-fluorobenzonitrile. google.com

Bromination: The final step is the bromination of o-fluorobenzonitrile to give the target compound, this compound. google.com

The dehydration of o-fluorobenzamide to o-fluorobenzonitrile is a critical step in this synthetic sequence. The choice of dehydrating agent significantly impacts the reaction's efficiency and the purity of the product. Commonly employed dehydrating agents for this transformation include thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃). google.com The selection between these reagents often depends on factors such as cost, availability, and ease of handling. Optimization of this step involves controlling the reaction temperature and the stoichiometry of the dehydrating agent to maximize the yield and minimize the formation of byproducts.

| Dehydrating Agent | Typical Reaction Conditions |

| Thionyl Chloride (SOCl₂) | Reaction with o-fluorobenzamide, often in an inert solvent. |

| Phosphorus Oxychloride (POCl₃) | Reaction with o-fluorobenzamide, sometimes with a base or in a high-boiling solvent. |

This table presents common dehydrating agents used in the synthesis of o-fluorobenzonitrile from o-fluorobenzamide.

The final step in this classical route is the regioselective bromination of o-fluorobenzonitrile. A well-established method utilizes 1,3-Dibromo-5,5-dimethylhydantoin (N,N-dibromohydantoin) as the brominating agent in a concentrated sulfuric acid medium. google.comsmolecule.com This approach offers high selectivity for the desired 5-bromo isomer. The reaction is typically carried out in 75-90% sulfuric acid. google.com The use of N,N-dibromohydantoin is advantageous due to its solid nature, which makes it easier to handle compared to liquid bromine.

Synthesis from o-Fluoroaniline: Diazotization, Cyanidation, and Subsequent Bromination with N-Bromosuccinimide

An alternative classical pathway to this compound starts from o-fluoroaniline. google.com This route leverages the Sandmeyer reaction, a cornerstone of aromatic chemistry, for the introduction of the nitrile group.

The synthetic sequence is as follows:

Diazotization: o-Fluoroaniline is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) to form a diazonium salt. google.comchemicalbook.com

Cyanidation (Sandmeyer Reaction): The diazonium salt is then reacted with a cyanide source, typically copper(I) cyanide, to yield o-fluorobenzonitrile. google.com

Bromination: The resulting o-fluorobenzonitrile is brominated using N-bromosuccinimide (NBS) in concentrated sulfuric acid to afford this compound. google.comgoogle.com

The bromination of 2-fluorobenzonitrile with N-bromosuccinimide provides a reliable method for introducing the bromine atom at the 5-position. google.com The reaction conditions, particularly the concentration of sulfuric acid and the reaction temperature, are crucial for achieving high yields and selectivity.

| Brominating Agent | Starting Material | Key Intermediates |

| N,N-Dibromohydantoin | o-Fluorobenzoyl Chloride | o-Fluorobenzamide, o-Fluorobenzonitrile |

| N-Bromosuccinimide | o-Fluoroaniline | o-Fluorodiazonium salt, o-Fluorobenzonitrile |

This table compares the two classical routes for the synthesis of this compound, highlighting the starting materials and key intermediates.

Advanced Synthetic Process Optimization for this compound

In addition to the classical routes, research has focused on optimizing the synthesis of this compound to improve efficiency, reduce costs, and enhance environmental friendliness. One patented method describes a process starting from o-fluorobenzoyl chloride that emphasizes mild reaction conditions and minimizes wastewater discharge. google.com This process involves reacting o-fluorobenzoyl chloride with aqueous ammonia, followed by dehydration with thionyl chloride or phosphorus oxychloride, and subsequent bromination with N,N-dibromohydantoin in 75-90% sulfuric acid. google.com A key feature of this optimized process is the ability to recycle the sulfuric acid solvent multiple times, thereby reducing waste and production costs. google.com

Further advancements in the synthesis of related compounds, such as the use of phase-transfer catalysts in the preparation of fluorobenzonitriles, suggest potential avenues for optimizing the synthesis of this compound precursors. google.com These modern approaches aim to achieve high selectivity and yield under milder conditions, which is a continuous goal in industrial chemical synthesis. google.com

Strategies for Enhanced Atom Economy and Reaction Efficiency

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical process by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com An ideal reaction would have 100% atom economy, meaning no atoms are wasted as byproducts. primescholars.com Strategies to improve atom economy often focus on designing shorter synthetic routes, using catalytic reagents instead of stoichiometric ones, and minimizing the use of activating or protecting groups. um-palembang.ac.id

Recycling and Environmental Considerations in this compound Production

Environmental considerations in chemical manufacturing are paramount, focusing on waste minimization, solvent recycling, and the avoidance of hazardous materials. capotchem.cn The concept of a "green" synthesis involves designing processes that reduce or eliminate the generation of harmful substances. rsc.org

A significant environmental advantage can be achieved through the recycling of reagents and solvents. In one specific synthesis of this compound, the bromination of 2-fluorobenzonitrile is carried out in 75-90% sulfuric acid. google.com A key feature of this process is the ability to recycle the sulfuric acid phase for use in subsequent reaction batches. google.com This not only minimizes waste but also significantly reduces the cost associated with raw materials and waste disposal. The method is explicitly designed to be environmentally friendly, aiming for no wastewater discharge. google.com

This contrasts sharply with other synthetic pathways. For instance, a previously reported method starting from 2-fluoroaniline (B146934) involves diazotization, cyanation, and bromination, which generates a large volume of waste sulfuric acid. google.com The generation of such waste presents significant environmental challenges and disposal costs. The use of recyclable catalysts and solvents, such as ionic liquids in other benzonitrile syntheses, represents a broader strategy to make chemical production more sustainable. rsc.org

Comparative Analysis of this compound Synthetic Pathways

Several synthetic routes to this compound have been developed, each with distinct advantages and disadvantages regarding starting materials, reagents, efficiency, and environmental impact. A comparative analysis of two prominent methods illustrates the trade-offs involved.

One pathway begins with o-fluorobenzoyl chloride and proceeds through amidation, dehydration, and subsequent bromination. google.com An alternative, older method starts with 2-fluoroaniline and utilizes diazotization followed by cyanation and bromination. google.com

The table below provides a comparative overview of these two pathways.

| Feature | Pathway 1: From o-Fluorobenzoyl chloride | Pathway 2: From 2-Fluoroaniline |

| Starting Material | o-Fluorobenzoyl chloride | 2-Fluoroaniline |

| Key Intermediates | o-Fluorobenzamide, 2-Fluorobenzonitrile | Diazonium salt |

| Key Reagents | Ammonia water, Dehydrating agent (e.g., SOCl₂, POCl₃), Dibromohydantoin, Sulfuric Acid | Nitrous acid, Cyanide source (e.g., CuCN), Brominating agent (e.g., NBS), Sulfuric Acid |

| Recycling | Sulfuric acid used in the bromination step can be recycled for subsequent batches. google.com | No recycling of the sulfuric acid solvent is mentioned; described as producing significant acid waste. google.com |

| Environmental Impact | Described as having no wastewater discharge. google.com | Generates a large amount of waste sulfuric acid. google.com |

| Stated Advantages | Simple, easy to implement, mild conditions, low production cost, environmentally friendly. google.com | (Not specified in the source) |

Based on the available information, Pathway 1 offers significant advantages in terms of environmental sustainability and process efficiency. google.com The ability to recycle the sulfuric acid solvent directly addresses a major source of waste in chemical manufacturing, aligning with the principles of green chemistry. um-palembang.ac.idgoogle.com In contrast, Pathway 2, while chemically feasible, is less environmentally sound due to the large volume of acidic waste it generates. google.com This comparison underscores the importance of pathway selection in modern chemical production, where environmental and economic factors are as crucial as the chemical yield.

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 2 Fluorobenzonitrile

Electronic Effects of Bromine and Fluorine Substituents on Benzonitrile (B105546) Reactivity

The reactivity of the benzonitrile ring in 5-Bromo-2-fluorobenzonitrile is significantly influenced by the electronic properties of its halogen substituents. Both bromine and fluorine are electronegative atoms that exert a deactivating inductive effect (sigma-acceptance) on the aromatic ring, making it less susceptible to electrophilic aromatic substitution compared to benzene (B151609). masterorganicchemistry.com However, they also possess lone pairs of electrons that can be donated to the aromatic system via a mesomeric effect (pi-donation). masterorganicchemistry.com

The interplay of these electronic effects dictates the regioselectivity and rate of reactions. The strong electron-withdrawing nature of the nitrile and fluorine groups polarizes the carbon-bromine bond, activating the bromine for reactions like palladium-catalyzed cross-couplings. In nucleophilic aromatic substitution, the high electronegativity of fluorine stabilizes the negatively charged Meisenheimer intermediate, often making the fluorine atom itself a good leaving group in such reactions. stackexchange.com

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Fluorine Atom of this compound

The bromine atom and the powerful electron-withdrawing nitrile group, particularly when positioned ortho or para to the fluorine, further stabilize the Meisenheimer complex, making the carbon atom attached to the fluorine highly electrophilic and susceptible to nucleophilic attack. pressbooks.pub

Influence of Activating Groups on SNAr Efficiency

The efficiency of SNAr reactions on this compound is highly dependent on the presence and nature of activating groups on the nucleophile or the aromatic ring itself.

| Activating Group | Position | Effect on SNAr |

| Nitro (-NO₂) | Ortho or Para to Fluorine | Strongly enhances reactivity by stabilizing the Meisenheimer intermediate. pressbooks.pub |

| Amino (-NH₂) | Can act as a nucleophile or a directing group. google.com | |

| Oxime | Can act as a nucleophile for the synthesis of heterocycles. fau.edu |

The presence of a nitro group, especially ortho or para to the fluorine, would significantly increase the rate of nucleophilic substitution. pressbooks.pub Conversely, electron-donating groups on the ring would decrease the efficiency of the SNAr reaction by destabilizing the negatively charged intermediate.

Solvent and Catalyst Effects on SNAr Pathways

The choice of solvent and catalyst plays a crucial role in directing the outcome of SNAr reactions involving this compound.

Solvents: Polar aprotic solvents like Dimethyl sulfoxide (B87167) (DMSO) are commonly used for SNAr reactions. smolecule.com These solvents can solvate the cation of the nucleophilic salt, thereby increasing the nucleophilicity of the anion.

Catalysts: While many SNAr reactions proceed without a catalyst, the use of a base is common to deprotonate the nucleophile, increasing its reactivity. For instance, potassium tert-butoxide is a strong base used in these reactions. fau.edu In some cases, phase-transfer catalysts can be employed to facilitate the reaction between a water-soluble nucleophile and a substrate in an organic solvent.

Palladium-Catalyzed Cross-Coupling Reactions of this compound

The bromine atom in this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. smolecule.comsmolecule.com These reactions are fundamental in the synthesis of complex organic molecules for pharmaceuticals and materials science. smolecule.comsmolecule.com

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. rsc.orgmdpi.com this compound is a suitable substrate for this reaction, where the C-Br bond is selectively cleaved to form a new C-C bond. rsc.org

A typical Suzuki-Miyaura reaction involving this compound is illustrated below:

Reaction Scheme:

Where Ar is the 2-fluoro-5-cyanophenyl group and R is an organic substituent.

Example Reaction Conditions:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature | Yield | Reference |

| This compound | trans-2-Cyclopropylvinylboronic acid pinacol (B44631) ester | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | DME/EtOH/H₂O | 80 °C | Not specified | rsc.org |

| Aryl Halides | Arylboronic acid | Ln(bpydc)PdCl₂ embedded MOFs | Not specified | Toluene | 95 °C | 82-97% | mdpi.com |

Ligand Design and Catalyst Performance in Suzuki-Miyaura Reactions

The performance of the palladium catalyst in Suzuki-Miyaura couplings is critically dependent on the nature of the ligands coordinated to the palladium center. mdpi.com Ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction.

For substrates like this compound, electron-rich and bulky phosphine (B1218219) ligands are often employed. These ligands promote the oxidative addition step (the insertion of palladium into the C-Br bond) and the final reductive elimination step, which forms the desired C-C bond and regenerates the active catalyst. mdpi.com

Examples of ligands used in Suzuki-Miyaura couplings include:

Triphenylphosphine (PPh₃): A common and versatile ligand. rsc.org

Buchwald-type phosphines (e.g., SPhos): These are bulky, electron-rich ligands that are highly effective for coupling sterically hindered or less reactive aryl halides. researchgate.net

N-Heterocyclic Carbenes (NHCs): These have emerged as powerful ligands for Suzuki-Miyaura reactions, often exhibiting high stability and catalytic activity. mdpi.comresearchgate.net

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination serves as a powerful tool for constructing carbon-nitrogen (C-N) bonds, and this compound is a viable substrate for this palladium-catalyzed cross-coupling reaction. This transformation is crucial for the synthesis of various nitrogen-containing compounds, which are significant in medicinal chemistry and materials science. For instance, the reaction of this compound with amines, facilitated by a palladium catalyst and a suitable base, leads to the formation of N-aryl or N-heteroaryl products.

Research has demonstrated the successful application of Buchwald-Hartwig amination in the synthesis of complex molecules. In one example, the coupling of (R)-tert-butyl (1-aminopropan-2-yl)carbamate with a bromobenzothiophene derivative, synthesized from this compound, was achieved in good yield under microwave irradiation at 150 °C. rsc.org This reaction highlights the utility of this method for incorporating intricate amine fragments. Similarly, the synthesis of a thermally activated delayed fluorescence (TADF) dye involved a two-step reaction sequence that included a Buchwald-Hartwig amination of a derivative of 2-bromo-5-fluorobenzonitrile (B41413). ossila.com

The efficiency of the Buchwald-Hartwig amination of this compound is dependent on several factors, including the choice of catalyst, ligand, base, and reaction conditions. The general mechanism involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation by the base to form an amido complex, and subsequent reductive elimination to yield the desired C-N coupled product and regenerate the palladium(0) catalyst.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Bromobenzothiophene derivative (from this compound) | (R)-tert-butyl (1-aminopropan-2-yl)carbamate | Pd catalyst, Microwave, 150 °C, 75 min | N-arylated product | Good | rsc.org |

| Derivative of 2-bromo-5-fluorobenzonitrile | Phenoxazines, carbazoles or acridan | Pd-catalysed Buchwald-Hartwig amination | TADF dye | Not specified | ossila.com |

Negishi, Stille, and Sonogashira Coupling Potentials

The bromine atom in this compound provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. These reactions, including the Negishi, Stille, and Sonogashira couplings, are fundamental in organic synthesis for the construction of complex molecular architectures.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. dtu.dk this compound can act as the organic halide, reacting with various organozinc compounds to form new C-C bonds. This method is known for its functional group tolerance and the high reactivity of the organozinc reagents. acs.orgorganic-chemistry.org For example, a nickel-catalyzed Negishi cross-coupling has been used to synthesize aminoalkylated arenes and heteroarenes. acs.org

Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an sp²-hybridized organic halide, such as this compound. wikipedia.org This reaction is valued for the stability and functional group tolerance of the organostannane reagents. researchgate.netuwindsor.ca The mechanism involves oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the organotin reagent and reductive elimination to afford the coupled product. wikipedia.orgresearchgate.net One application involves the use of this compound in the preparation of 4-fluoro-3-cyano-3′-tributyltinbenzhydrol. sigmaaldrich.comnbinno.com

Sonogashira Coupling: This coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org this compound can be coupled with various terminal alkynes using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org This reaction is highly efficient for the synthesis of arylalkynes and conjugated enynes. libretexts.org Research has shown the successful Sonogashira coupling of this compound with boronate esters to create intermediates for further reactions. rsc.org Copper-free Sonogashira coupling protocols have also been developed, offering advantages in certain contexts. nih.gov

| Coupling Reaction | Coupling Partner | Catalyst System | General Product Type | Reference |

|---|---|---|---|---|

| Negishi | Organozinc reagents | Nickel or Palladium catalyst | Aryl-Alkyl/Aryl-Aryl | dtu.dkacs.orgorganic-chemistry.org |

| Stille | Organostannane reagents | Palladium catalyst | Aryl-Aryl/Aryl-Vinyl | wikipedia.orgresearchgate.netuwindsor.casigmaaldrich.comnbinno.com |

| Sonogashira | Terminal alkynes | Palladium catalyst, Cu(I) co-catalyst | Aryl-Alkynyl | rsc.orgwikipedia.orglibretexts.orgnih.gov |

Mechanistic Studies of Palladium-Catalyzed Transformations of this compound

The mechanism of palladium-catalyzed cross-coupling reactions involving aryl halides like this compound generally follows a well-established catalytic cycle. This cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgresearchgate.net

Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide (Ar-Br) to a low-valent palladium(0) complex. This step involves the cleavage of the C-Br bond and the formation of a new palladium(II) intermediate, trans-[Pd(Ar)(Br)L₂]. illinois.edunih.gov The reactivity of the aryl halide in this step is influenced by the nature of the halide, with the general trend being I > Br > Cl. researchgate.net

Transmetalation: In this step, the organic group from the coupling partner (e.g., organozinc, organotin, or copper acetylide) is transferred to the palladium(II) complex, displacing the halide. This forms a new diorganopalladium(II) complex, [Pd(Ar)(R)L₂]. The rate of this step can be influenced by the nature of the organometallic reagent and the ligands on the palladium. researchgate.netuwindsor.ca

Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex, which forms the desired C-C or C-N coupled product (Ar-R) and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.org

Mechanistic studies often employ techniques like ESI-MS and NMR to identify and characterize the intermediates in the catalytic cycle. researchgate.net For instance, studies on similar systems have identified the catalyst resting states and turnover-limiting steps, which can vary depending on the specific substrates and reaction conditions. nih.gov In some cases, the oxidative addition complex is the resting state, while in others, transmetalation is the rate-determining step. illinois.edunih.gov

Reactivity of the Nitrile Group in this compound

The nitrile group (-C≡N) in this compound is a versatile functional group that can undergo a variety of transformations, including hydrolysis and reduction.

Hydrolysis to Carboxylic Acids or Amides

The hydrolysis of the nitrile group in this compound can lead to the formation of either the corresponding carboxylic acid or amide, depending on the reaction conditions.

Hydrolysis to Carboxylic Acid: Complete hydrolysis of the nitrile group yields 5-bromo-2-fluorobenzoic acid. This transformation is typically achieved under strong acidic or basic conditions with heating. For example, heating a related compound, 2,4-dichloro-5-fluorobenzonitrile, with an aqueous solution of a metal hydroxide (B78521) like sodium hydroxide results in the formation of the corresponding carboxylic acid. google.com This process is important for the synthesis of various pharmaceutical and agrochemical intermediates.

Hydrolysis to Amide: Partial hydrolysis of the nitrile group under milder conditions can afford 5-bromo-2-fluorobenzamide. This can be a useful intermediate for further synthetic modifications. For instance, a patented synthesis method for this compound starts from o-fluorobenzoyl chloride, which is reacted with ammonia (B1221849) water to form o-fluorobenzamide, which is then dehydrated to the nitrile. google.com This indicates that the reverse reaction, the hydration of the nitrile to the amide, is a feasible transformation.

Selective Reduction to Aldehydes or Amines

The nitrile group can be selectively reduced to either an aldehyde or a primary amine.

The reduction of this compound can yield (5-bromo-2-fluorophenyl)methanamine. This transformation is typically carried out using strong reducing agents. For example, the reduction of the related 2-bromo-5-fluorobenzonitrile to 2-bromo-5-fluorobenzylamine (B1271555) has been achieved using sodium borohydride (B1222165) in the presence of trifluoroacetic acid, with a reported yield of 55.5%. Another method for reducing a similar compound, 4-bromo-2-fluorobenzonitrile (B28022), to the corresponding benzylamine (B48309) involves using borane-THF complex, which provides a quantitative yield. Catalytic hydrogenation can also be employed, but it may lead to the formation of secondary and tertiary amines as byproducts. mdpi.com

Challenges of Over-Reduction in Nitrile Functionalization

A significant challenge in the selective reduction of nitriles to aldehydes is the potential for over-reduction to the corresponding alcohol. guidechem.com The intermediate aldehyde is highly reactive and can be further reduced by the hydride reagent present in the reaction mixture. This is particularly problematic when using powerful reducing agents like diisobutylaluminum hydride (DIBAL-H). guidechem.com

To minimize over-reduction, reactions are often carried out at low temperatures. However, even under these conditions, the formation of alcohol byproducts can lead to low yields of the desired aldehyde, making the process less efficient and difficult to scale up for commercial production. guidechem.com The high reactivity of the intermediate aldehyde necessitates careful control of reaction parameters to achieve selective reduction. guidechem.com

Electrophilic Aromatic Substitution on the this compound Ring

The fluorine and bromine substituents are halogens, which are deactivating yet ortho, para-directing. Their deactivating nature stems from a strong negative inductive effect (-I), withdrawing electron density from the ring and making it less susceptible to electrophilic attack compared to benzene. However, they also possess a positive resonance effect (+R) due to their lone pairs of electrons, which can stabilize the arenium ion intermediate, particularly when the attack occurs at the ortho or para positions.

The nitrile group (-CN) is a powerful deactivating group and is meta-directing. It exerts a strong negative inductive effect (-I) and a strong negative resonance effect (-R), both of which significantly reduce the electron density of the aromatic ring. This deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.

In this compound, the substituents are positioned as follows: cyano at C1, fluoro at C2, and bromo at C5. The positions available for electrophilic substitution are C3, C4, and C6. The directing effects of the existing substituents on these positions are summarized in the table below.

| Position | Directing Effect of -F (at C2) | Directing Effect of -Br (at C5) | Directing Effect of -CN (at C1) | Overall Predicted Effect |

|---|---|---|---|---|

| C3 | ortho (favored) | meta (disfavored) | meta (favored) | Potentially favored |

| C4 | meta (disfavored) | ortho (favored) | para (disfavored) | Ambiguous/disfavored |

| C6 | para (favored) | ortho (favored) | ortho (disfavored) | Strongly favored |

Based on the cumulative effects, the C6 position is the most likely site for electrophilic attack. Both the fluorine and bromine atoms direct ortho or para to this position, reinforcing its activation relative to other positions on the deactivated ring. While the nitrile group deactivates the ortho C6 position, the combined directing influence of the two halogens is expected to overcome this. The C3 position is another potential site, being meta to the strongly deactivating cyano group and ortho to the fluorine. However, it is meta to the bromine, making it less favored than C6. The C4 position is generally disfavored due to being para to the deactivating cyano group and meta to the fluorine.

While specific experimental data on the electrophilic aromatic substitution of this compound is not extensively available in the literature, related reactions provide insight. For instance, the Friedel-Crafts acylation of 5-fluorobenzonitrile with bromoacetyl chloride in the presence of aluminum chloride directs the incoming electrophile to the ortho position relative to the fluorine atom. smolecule.com This suggests a strong directing effect from the fluorine atom.

The table below outlines the predicted major products for common electrophilic aromatic substitution reactions on this compound based on the analysis of directing effects.

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-Bromo-2-fluoro-6-nitrobenzonitrile |

| Halogenation (e.g., Bromination) | Br₂/FeBr₃ | 3,5-Dibromo-2-fluorobenzonitrile |

| Sulfonation | SO₃/H₂SO₄ | 4-Bromo-3-cyano-2-fluorobenzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | (4-Bromo-3-cyano-2-fluorophenyl)(R)methanone |

It is important to note that the strong deactivating nature of the three substituents on the ring makes electrophilic aromatic substitution reactions on this compound challenging, likely requiring harsh reaction conditions.

Advanced Synthetic Transformations and Derivatizations of 5 Bromo 2 Fluorobenzonitrile

Synthesis of Organoboron Compounds from 5-Bromo-2-fluorobenzonitrile

This compound serves as a valuable precursor for the synthesis of organoboron compounds, particularly boronate esters, through palladium-catalyzed cross-coupling reactions. The bromine atom at the C-5 position is amenable to conversion into a boronic ester group via processes such as the Miyaura borylation. This transformation typically involves the reaction of the aryl bromide with a boron-containing reagent like bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a palladium catalyst and a base.

A common catalytic system for this borylation is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). The reaction often employs a base such as triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃) and is conducted in a suitable solvent like tetrahydrofuran (B95107) (THF). organic-chemistry.org The resulting product, 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, is a versatile intermediate. This boronate ester can then be utilized in subsequent Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds, allowing for the construction of complex biaryl structures. rsc.org For instance, it can be coupled with other aryl halides to generate functionalized benzonitriles. rsc.org This two-step sequence, borylation followed by coupling, highlights the utility of this compound in building molecular complexity. rsc.org

Annulation Reactions Utilizing this compound

The reactive nature of the fluorine and nitrile groups, along with the bromine substituent, makes this compound a key starting material for constructing fused heterocyclic ring systems, known as annulation reactions.

Formation of 3-Aminobenzo[b]thiophene Scaffolds

A significant application of this compound is in the synthesis of 3-aminobenzo[b]thiophene derivatives. These scaffolds are important in medicinal chemistry. The synthesis is achieved through a cyclocondensation reaction with a sulfur-containing reagent, typically an ester of thioglycolic acid like methyl thioglycolate. nih.govijper.orgmdpi.com In this process, the thiolate, generated in situ by a base, initiates a nucleophilic aromatic substitution (SₙAr) by displacing the activated fluorine atom. This is followed by an intramolecular cyclization where the nitrogen of the newly formed enamine attacks the nitrile carbon, leading to the formation of the thiophene (B33073) ring. nih.gov The reaction results in the formation of methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate, retaining the bromine atom for potential further functionalization. nih.govsigmaaldrich.com

Microwave-Assisted Synthesis Protocols for Benzothiophenes

The synthesis of 3-aminobenzo[b]thiophenes from this compound has been significantly optimized through the use of microwave-assisted protocols. nih.govijper.orgmdpi.com Microwave irradiation dramatically reduces reaction times from hours to mere minutes while maintaining high product yields. nih.govijper.org A typical procedure involves heating a mixture of this compound, methyl thioglycolate, and a base like triethylamine (Et₃N) in a solvent such as dimethyl sulfoxide (B87167) (DMSO) under microwave irradiation. nih.govmdpi.com This method provides rapid and efficient access to the desired 3-aminobenzo[b]thiophene scaffolds, often with a simple work-up procedure that involves precipitating the product in ice-water. nih.govijper.org

The efficiency of this microwave-assisted method is demonstrated by the high yields achieved for various substituted 2-halobenzonitriles.

| Entry | Substrate (2-halobenzonitrile) | R Group | Halogen (X) | Time (min) | Product Yield (%) |

| 1 | This compound | 5-Br | F | 11 | 96 |

| 2 | 5-Nitro-2-fluorobenzonitrile | 5-NO₂ | F | 11 | 94 |

| 3 | 5-Chloro-2-fluorobenzonitrile | 5-Cl | F | 11 | 92 |

| 4 | 4-CF₃-2-fluorobenzonitrile | 4-CF₃ | F | 18 | 80 |

| 5 | 2-Fluorobenzonitrile (B118710) | H | F | 15 | 65 |

| Data adapted from Bagley et al., 2015. mdpi.com |

Construction of Nitrogen-Containing Heterocycles from this compound

Beyond sulfur heterocycles, this compound is a versatile starting material for the synthesis of various nitrogen-containing heterocyclic systems, including quinazolines and their derivatives.

Synthesis of Quinazoline (B50416) Derivatives

This compound can be used to construct quinazoline and dihydroquinazoline (B8668462) skeletons through a multicomponent reaction. nih.gov A practical "on-water" protocol has been developed where this compound reacts with a variety of aryl aldehydes and aqueous ammonia (B1221849). nih.gov This reaction is typically catalyzed by a copper salt, such as copper(II) chloride, with a base like cesium carbonate and L-proline as a ligand. nih.gov

Interestingly, the reaction outcome can be selectively controlled by the presence or absence of air. nih.gov When the reaction is conducted and then refluxed under air, it yields oxidized 2-aryl-6-bromo-7-fluoroquinazolin-4(3H)-ones. nih.gov Conversely, if the reaction is carried out under an inert nitrogen atmosphere, the major products are 2,3-dihydro-2-aryl-6-bromo-7-fluoroquinazolin-4(1H)-ones. nih.gov The presence of the electron-withdrawing fluorine and bromine groups on the benzonitrile (B105546) ring is beneficial for the transformation, leading to good to excellent product yields. nih.gov For example, the reaction of 2-bromo-5-fluorobenzonitrile (B41413) with 2-methoxybenzaldehyde (B41997) under aerobic conditions yielded the corresponding quinazolinone in 92%. nih.gov

| Starting Nitrile | Aldehyde | Atmosphere | Product Type | Yield (%) |

| 2-Bromo-5-fluorobenzonitrile | 2-Methoxybenzaldehyde | Air | Quinazolin-4(3H)-one | 92 |

| o-Bromobenzonitrile | Benzaldehyde | N₂ | Dihydroquinazolin-4(1H)-one | 74 |

| o-Bromobenzonitrile | 4-Chlorobenzaldehyde | N₂ | Dihydroquinazolin-4(1H)-one | 96 |

| 2-Bromo-5-fluorobenzonitrile | Benzaldehyde | N₂ | Dihydroquinazolin-4(1H)-one | Good |

| Data adapted from Liu et al., 2018. nih.gov |

Pathways to Oxadiazoles (B1248032) and Related Systems

While direct, single-step syntheses of oxadiazoles from this compound are not prominently documented, established synthetic routes suggest a viable multi-step pathway. The construction of the common 1,3,4-oxadiazole (B1194373) ring system typically proceeds from carboxylic acid derivatives, most notably benzhydrazides (acyl hydrazides). ijper.orgd-nb.info

Therefore, a plausible synthetic route would begin with the hydrolysis of the nitrile group of this compound to the corresponding 5-bromo-2-fluorobenzoic acid. google.com This transformation can be achieved under basic or acidic conditions. The resulting carboxylic acid can then be converted to 5-bromo-2-fluorobenzohydrazide (B13673547) by reaction with hydrazine (B178648) hydrate (B1144303), often in the presence of a coupling agent or after activation as an acid chloride. researchgate.net

Once the key benzhydrazide intermediate is obtained, it can be cyclized to form the 1,3,4-oxadiazole ring. This final step is commonly achieved by reacting the hydrazide with a one-carbon synthon. ijper.org Common reagents for this cyclization include phosphorus oxychloride, which facilitates dehydration and ring closure, or by reacting with acyl chlorides or orthoesters to install a substituent at the 2-position of the oxadiazole ring. ijper.org This sequence provides a logical and feasible, albeit indirect, pathway for the derivatization of this compound into substituted oxadiazole systems.

Regioselective Functional Group Interconversions on the this compound Framework

The reactivity of this compound is dominated by the distinct chemical nature of its two halogen substituents. This allows for selective reactions that target one halogen over the other, a concept known as regioselectivity. The fluorine atom, being highly electronegative, generally favors nucleophilic aromatic substitution, while the bromine atom is more amenable to participating in palladium-catalyzed coupling reactions. smolecule.comossila.com This dual reactivity permits diverse and controlled synthetic pathways. smolecule.com

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond at the C-5 position is the primary site for palladium-catalyzed cross-coupling reactions. This has been extensively utilized to form new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is commonly employed to introduce new alkyl, vinyl, or aryl groups at the C-5 position. For instance, this compound can be coupled with boronic acids or their esters in the presence of a palladium catalyst, such as palladium(II) bis(triphenylphosphine) dichloride, and a base like sodium carbonate. rsc.org A specific application is the reaction with trans-2-cyclopropylvinylboronic acid pinacol (B44631) ester to yield (E)-5-(2-cyclopropylvinyl)-2-fluorobenzonitrile. rsc.orgsigmaaldrich.com This transformation selectively functionalizes the bromine-substituted position without affecting the fluoro or cyano groups. rsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form carbon-nitrogen bonds. It is a key step in the synthesis of precursors for Thermally Activated Delayed Fluorescence (TADF) dyes, which are used in Organic Light Emitting Diodes (OLEDs). ossila.com

Transformations involving the Cyano Group and Aromatic Ring: While cross-coupling at the bromine site is prevalent, other transformations allow for further functionalization.

Synthesis of Benzothiophenes: In a notable one-pot reaction, this compound can be heated with methyl thioglycolate and triethylamine in DMSO. rsc.org This process involves an initial nucleophilic substitution of the fluorine atom followed by an intramolecular cyclization, leading to the formation of methyl-3-amino-5-bromobenzo[b]thiophene-2-carboxylate in high yield. rsc.orgsigmaaldrich.comnbinno.com This demonstrates a different mode of reactivity, where the fluorine atom is displaced.

The table below summarizes key regioselective transformations.

Table 1: Regioselective Functional Group Interconversions

| Reaction Type | Reagents/Catalyst | Position Targeted | Resulting Functional Group/Structure |

|---|---|---|---|

| Suzuki-Miyaura Coupling | trans-2-Cyclopropylvinylboronic acid pinacol ester, Pd(PPh₃)₂Cl₂, Na₂CO₃ | C-5 (Bromo) | 5-((E)-2-Cyclopropylvinyl) group rsc.org |

| Nucleophilic Substitution & Cyclization | Methyl thioglycolate, Et₃N | C-2 (Fluoro) and C-1 (Cyano) | 3-Aminobenzo[b]thiophene ring system rsc.org |

Derivatization Towards Specific Target Molecules

The strategic functionalization of this compound has proven instrumental in the synthesis of a variety of high-value target molecules, particularly for the pharmaceutical and materials science sectors. nordmann.globalchemimpex.com It serves as a key intermediate, allowing for the efficient construction of complex compounds. chemimpex.com

Synthesis of Pharmaceutical Intermediates and Kinase Inhibitors: The scaffold of this compound is embedded in several molecules designed for biological activity.

Kinase Inhibitors: The synthesis of 3-aminobenzothiophenes from this compound is a critical step toward creating inhibitors for various protein kinases, which are important targets in cancer therapy. rsc.org For example, the resulting benzothiophene (B83047) core is a key motif in inhibitors of LIMK1 and has been used to build scaffolds for MK2 and PIM kinase inhibitors. rsc.org The PIM kinases, in particular, are implicated in tumor growth, making their inhibitors promising candidates for cancer treatment. rsc.org

Other Pharmaceutical Scaffolds: The compound is a precursor for a diverse range of other pharmaceutical intermediates. nbinno.com One such example is the synthesis of (S)-[2-[5-(3-cyano-4-fluoro-phenyl)-pyridin-3-yloxy]-1-(1H-indol-3-ylmethyl)-ethyl]-carbamic acid tert-butyl ester, a complex molecule with potential for drug discovery applications. sigmaaldrich.comnbinno.com

Synthesis of Materials for Electronics: The electronic properties of derivatives of this compound make it a useful precursor in materials science.

Organic Light Emitting Diodes (OLEDs): The compound is used as a starting material for thermally activated delayed fluorescence (TADF) dyes. smolecule.com These materials are crucial for improving the efficiency of OLED displays. smolecule.com

Intermediates for Materials Research: It is also used to create organometallic and halogenated intermediates like 4-fluoro-3-cyano-3′-tributyltinbenzhydrol and 4-fluoro-3-cyano-3′-iodobenzhydrol, which are valuable for synthesizing complex structures with applications in materials science. sigmaaldrich.comnbinno.com

The table below lists some of the specific molecules synthesized using this compound as a key starting material.

Table 2: Examples of Target Molecules Derived from this compound

| Target Molecule | Application/Significance |

|---|---|

| Methyl-3-amino-5-bromobenzo[b]thiophene-2-carboxylate | Intermediate for kinase inhibitors (e.g., PIM, LIMK1, MK2) rsc.orgsigmaaldrich.comnbinno.com |

| (E)-5-(2-Cyclopropylvinyl)-2-fluorobenzonitrile | Intermediate for pharmaceuticals and agrochemicals sigmaaldrich.comnbinno.com |

| (S)-[2-[5-(3-Cyano-4-fluoro-phenyl)-pyridin-3-yloxy]-1-(1H-indol-3-ylmethyl)-ethyl]-carbamic acid tert-butyl ester | Potential candidate for drug discovery sigmaaldrich.comnbinno.com |

| 4-Fluoro-3-cyano-3′-tributyltinbenzhydrol | Intermediate for materials science applications sigmaaldrich.comnbinno.com |

Applications of 5 Bromo 2 Fluorobenzonitrile in Target Molecule Synthesis

Utilization in Pharmaceutical Development

The strategic placement of the bromo, fluoro, and cyano groups on the benzene (B151609) ring of 5-bromo-2-fluorobenzonitrile makes it an ideal starting material for the synthesis of numerous pharmaceutical compounds. google.comchemicalbook.comsigmaaldrich.com It serves as a key precursor in the development of drugs for a wide array of conditions, including kinase-related diseases, gout, and cancer.

Precursor in Kinase Inhibitor Synthesis

This compound is instrumental in the synthesis of various kinase inhibitors, which are a class of drugs that block the action of kinases, enzymes that are often overactive in cancer and other diseases. rsc.org The compound is particularly useful in creating complex heterocyclic scaffolds that form the core of these inhibitors.

A significant application involves the microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds. rsc.org This is achieved by reacting this compound with methyl thioglycolate in the presence of a base like triethylamine (B128534). rsc.org This rapid and efficient method provides high yields of the desired benzothiophene (B83047) intermediates, which are then further elaborated to produce specific kinase inhibitors. rsc.org

| Reactants | Reagents | Conditions | Product | Yield |

| This compound, Methyl thioglycolate | Triethylamine, DMSO | Microwave, 130°C, 11 min | Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate | 96% |

Table 1: Synthesis of a key intermediate for kinase inhibitors from this compound. rsc.orgnih.gov

The 3-aminobenzo[b]thiophene scaffolds derived from this compound are utilized in the synthesis of the thieno[2,3-b]pyridine (B153569) core motif found in LIMK1 inhibitors. rsc.orgresearchgate.net LIMK1 (LIM domain kinase 1) is a protein that plays a critical role in regulating the cytoskeleton, and its inhibition is a target for cancer therapies. The thieno[2,3-b]pyridine core serves as a fundamental building block for developing these targeted inhibitors. rsc.orgresearchgate.net

Similarly, the transformation of this compound is a key step in preparing the benzo google.comthieno[3,2-e] Current time information in Bangalore, IN.diazepin-5(2H)-one scaffold. rsc.org This heterocyclic system is the central structure for a class of MK2 (MAPK-activated protein kinase 2) inhibitors. rsc.orggoogle.com MK2 is involved in inflammatory responses and cell stress, making its inhibitors potential therapeutic agents for inflammatory diseases. google.com

This compound is also a precursor for the synthesis of benzo google.comthieno[3,2-d]pyrimidin-4-one inhibitors of PIM kinases. rsc.orgnih.gov PIM kinases are a family of serine/threonine kinases that are overexpressed in various cancers and are involved in cell survival and proliferation. nih.govnih.gov The synthesis involves an initial Suzuki-Miyaura coupling of this compound with a boronate ester, followed by heating with methyl thioglycolate to form the key benzothiophene intermediate. rsc.org This intermediate is then further cyclized to create the final PIM kinase inhibitor scaffold. rsc.orgnih.gov

Key Intermediate in Antigout Drug Synthesis

One of the most well-documented applications of this compound is its role as a key intermediate in the synthesis of the antigout medication, Febuxostat. google.com A patented synthesis method for Febuxostat starts from o-fluorobenzoyl chloride, which is converted to o-fluorobenzonitrile. google.com This is then brominated using dibromohydantoin in sulfuric acid to yield this compound. google.com This crucial intermediate is then further processed through several steps to produce the final active pharmaceutical ingredient, Febuxostat. google.com

Synthesis of Compounds with Antitumor and Anti-inflammatory Potentials

This compound is a versatile starting material for the synthesis of novel compounds with potential antitumor and anti-inflammatory activities. researchgate.netnih.govnih.gov A notable example is its use in the preparation of 1H-indazole-3-amine derivatives. researchgate.netnih.gov

The synthesis begins with the reaction of this compound with hydrazine (B178648) hydrate (B1144303), which readily forms 5-bromo-1H-indazol-3-amine in a high-yield reaction that takes only 20 minutes under reflux. chemicalbook.comnih.gov This intermediate can then undergo further modifications, such as Suzuki coupling with various substituted boronic acids, to generate a library of 3,5-disubstituted indazole derivatives. nih.gov

| Starting Material | Reagent | Product |

| This compound | Hydrazine hydrate (80%) | 5-Bromo-1H-indazol-3-amine |

Table 2: Initial step in the synthesis of 1H-indazole-3-amine derivatives. chemicalbook.comnih.gov

Research has shown that these synthesized indazole derivatives exhibit significant antiproliferative activity against various human cancer cell lines, including chronic myeloid leukemia (K562), lung cancer (A549), prostate cancer (PC-3), and hepatoma (HepG-2) cells. researchgate.netnih.gov For instance, certain piperazine-indazole derivatives have demonstrated potent inhibitory effects, particularly against the K562 cell line. nih.gov The mechanism of action for some of these compounds involves the inhibition of key cellular pathways, such as the p53/MDM2 pathway, leading to apoptosis in cancer cells. nih.gov This highlights the importance of this compound as a foundational molecule in the discovery of new anticancer agents. researchgate.netnih.gov

Precursors for GABAAα2/α3 Binding Site Agonists

The scaffold of halogenated benzonitriles is significant in medicinal chemistry for the development of agents targeting the central nervous system. While research often highlights various isomers, the underlying structure is crucial. For instance, derivatives of closely related compounds like 2-bromo-5-fluorobenzonitrile (B41413) and 5-bromo-4-chloro-2-fluorobenzonitrile (B1383879) serve as key precursors for synthesizing pyrimidine-based compounds. smolecule.comfishersci.at These pyrimidine (B1678525) derivatives are designed to act as selective binding site agonists for the GABAAα2 and GABAAα3 receptors. smolecule.comfishersci.at Such agonists are investigated for their potential therapeutic applications, particularly in the treatment of anxiety disorders. smolecule.com The synthesis leverages the reactivity of the bromo-fluorobenzonitrile core to build the more complex pyrimidine structures necessary for biological activity. smolecule.com

Synthesis of Radiolabeled Compounds for Imaging Studies

In the field of diagnostic imaging, particularly Positron Emission Tomography (PET), molecules containing a positron-emitting isotope are essential. Bromo-fluorobenzonitrile isomers are valuable precursors for creating these imaging agents. Research has demonstrated the synthesis of a precursor for the PET radioligand [18F]SP203, which is used for imaging brain metabotropic glutamate (B1630785) 5 receptors, starting from 3-bromo-5-fluorobenzonitrile. researchgate.net The synthesis involves a Sonogashira coupling reaction with the bromo-fluorobenzonitrile derivative. researchgate.net Similarly, related structures like 5-Bromo-2-fluoro-3-methylbenzonitrile are recognized for their potential to be converted into fluorine-18 (B77423) analogs, thereby enabling their use in radiolabeling for imaging studies. This general strategy allows for the late-stage introduction of the [18F] isotope, a critical requirement for working with its short half-life. researchgate.net

Applications in Agrochemical Synthesis

This compound and its isomers are utilized as intermediates in the synthesis of modern agrochemicals. chemimpex.comcymitquimica.com The compound's structure is a building block in the development of pesticides and herbicides designed to enhance crop protection and improve agricultural yields. chemimpex.com The presence of both bromine and fluorine atoms can contribute to the biological activity and stability of the final agrochemical products. chemimpex.com Its role as a key intermediate allows for the efficient production of complex active ingredients for the agricultural industry. chemimpex.com

Role in Advanced Material Science

The distinct electronic properties conferred by the fluorine, bromine, and nitrile groups make this compound a compound of interest in material science. nbinno.com It serves as a precursor for creating novel materials with specific thermal, chemical, or optical characteristics for use in electronics, specialty polymers, and advanced coatings. chemimpex.comnbinno.comchemimpex.com

Precursor for Organic Light-Emitting Diode (OLED) Materials

Halogenated benzonitriles are important precursors in the synthesis of materials for organic electronics, including Organic Light-Emitting Diodes (OLEDs). smolecule.comnetascientific.com this compound and its derivatives are used to construct the complex organic molecules that form the emissive layers in OLED devices. smolecule.comsmolecule.com

A key application in the OLED field is the synthesis of Thermally Activated Delayed Fluorescence (TADF) dyes. smolecule.com These materials can harvest both singlet and triplet excitons for light emission, leading to high internal quantum efficiencies. Research has shown that related dihalogenated benzonitrile (B105546) building blocks are used to create TADF dyes. smolecule.comfluoromart.comossila.com For example, a TADF dye synthesized using 2-bromo-5-fluorobenzonitrile as a precursor was incorporated into an OLED device that exhibited notable performance metrics. ossila.com Another study involving a precursor, 5-Bromo-4-chloro-2-fluorobenzonitrile, led to a device with similar high efficiency. smolecule.com

Table 1: Performance of OLED Devices Using Dihalogenated Benzonitrile Precursors

| Precursor Used in Synthesis | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | External Quantum Efficiency (EQE) (%) | Source(s) |

| 2-Bromo-5-fluorobenzonitrile | 16.3 | 12.2 | 5 | ossila.com |

| 5-Bromo-4-chloro-2-fluorobenzonitrile | 16.3 | 12.2 | 5 | smolecule.com |

Development of Specialty Polymers and Advanced Coatings

This compound is used in the formulation of specialty polymers and materials. chemimpex.comchemimpex.com These materials are developed for applications that require advanced properties such as specific thermal stability and chemical resistance. chemimpex.com The compound acts as a precursor for monomers that can be incorporated into polymer chains or for molecules used in advanced coatings and adhesives. nbinno.com The unique electronic characteristics imparted by the halogen and nitrile substituents are valuable for creating materials with tailored functionalities.

Utilization in Liquid Crystal Synthesis

This compound and its isomers are valuable precursors in the synthesis of liquid crystals, which are crucial materials in modern display technologies. smolecule.com The unique arrangement of the bromo, fluoro, and cyano groups on the benzene ring allows for the strategic construction of complex molecular architectures required for liquid crystalline behavior. The presence of the fluorine atom can influence key properties of the resulting liquid crystals, such as melting point, clearing point, and dielectric anisotropy.

A primary application of these halogenated benzonitriles is in the synthesis of biphenyl (B1667301) derivatives, which form the core of many liquid crystal molecules. researchgate.netnih.gov The Suzuki-Miyaura cross-coupling reaction is a widely employed and efficient method for creating the carbon-carbon bond between two aromatic rings, a fundamental step in constructing these biphenyl structures. researchgate.netnih.gov In this reaction, the bromo-substituted benzonitrile is coupled with a boronic acid derivative in the presence of a palladium catalyst.

While specific examples detailing the use of this compound in liquid crystal synthesis are not extensively documented in publicly available literature, the utility of its isomer, 4-bromo-2-fluorobenzonitrile (B28022), is well-established and serves as a pertinent example. For instance, a patent for mesogenic media describes a procedure where 4-bromo-2-fluorobenzonitrile is reacted with bis(pinacolato)diborane in the presence of a palladium catalyst to form a boronate ester. epo.org This intermediate is then further used in the synthesis of bimesogenic compounds for flexoelectric liquid crystal displays. epo.org This reaction highlights the importance of bromofluorobenzonitriles as key building blocks in creating the complex molecules needed for advanced liquid crystal applications. The principles of this synthesis are directly applicable to the 5-bromo isomer, underscoring its potential in this field.

The general synthetic approach using a Suzuki coupling reaction is outlined below:

General Reaction Scheme for Biphenyl Synthesis via Suzuki Coupling

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| This compound | Arylboronic Acid | Palladium Catalyst, Base | 5-Aryl-2-fluorobenzonitrile |

Emerging Industrial Applications of this compound Derivatives

The versatile chemical nature of this compound makes it a valuable starting material for a variety of derivatives with emerging applications in advanced materials, particularly in the fields of organic electronics and high-performance polymers. chemimpex.com

One of the most promising areas is the development of materials for Organic Light-Emitting Diodes (OLEDs). Derivatives of halogenated benzonitriles are being explored as components of thermally activated delayed fluorescence (TADF) dyes, which can significantly enhance the efficiency of OLED devices. ossila.com For example, a derivative of the closely related isomer, 2-bromo-5-fluorobenzonitrile, has been used to synthesize a TADF dye named 2-phenoxazine-5-acridine-benzonitrile. ossila.com An OLED device incorporating this dye demonstrated a maximum current efficiency of 16.3 cd/A, a maximum power efficiency of 12.2 lm/W, and an external quantum efficiency of 5%. ossila.com These performance metrics indicate the potential of such derivatives in creating highly efficient and commercially viable OLED displays.

In the realm of polymer science, the incorporation of fluorinated and brominated monomers can lead to polymers with enhanced thermal stability, improved solubility, and desirable optical and electrical properties. researchgate.net While direct polymerization of this compound is not widely reported, its derivatives can be designed as monomers for specialty polymers. For instance, research on novel fluorinated aromatic polyamides has shown that the introduction of trifluoromethyl groups can lead to polymers with high glass transition temperatures (206–285 °C) and excellent thermal stability, with 5% weight loss occurring at temperatures between 442–460 °C in a nitrogen atmosphere. researchgate.net Similarly, a novel methacrylate (B99206) monomer containing a bromo-benzofuran group was synthesized and polymerized, resulting in a polymer with a glass transition temperature of 137°C and high thermal decomposition activation energies. researchgate.net These examples demonstrate the principle that derivatives of this compound could be strategically employed to create new polymers with superior properties for demanding industrial applications, such as advanced coatings, adhesives, and electronic components. chemimpex.comnbinno.com

Theoretical and Computational Studies on 5 Bromo 2 Fluorobenzonitrile

Quantum Mechanical Calculations for Molecular Structure Elucidation

No specific studies were found that performed and published quantum mechanical calculations to determine the molecular structure of 5-Bromo-2-fluorobenzonitrile.

Density Functional Theory (DFT) Approaches

There are no available research articles detailing the use of DFT methods to analyze the geometric parameters of this compound.

Vibrational Spectroscopy Analysis and Prediction

Detailed vibrational frequency analysis and spectral interpretation for this compound are not present in the located scientific papers.

Fourier Transform Infrared (FTIR) Spectroscopy

No published research provides a theoretical or experimental FTIR spectrum analysis with vibrational mode assignments for this compound.

Raman Spectroscopy

There are no available studies that report on the theoretical or experimental Raman spectroscopy of this compound.

Electronic Structure Characterization

Specific computational studies on the electronic properties, such as orbital energies and charge distribution, of this compound have not been found in the public domain.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

There is no published data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, or the resulting HOMO-LUMO energy gap, for this compound. This analysis is fundamental for understanding a molecule's chemical reactivity, kinetic stability, and electronic properties. The energy gap is a crucial predictor of a molecule's behavior in chemical reactions, with a smaller gap generally indicating higher reactivity.

Natural Bond Orbital (NBO) Analysis

Specific Natural Bond Orbital (NBO) analysis, which provides a detailed picture of the electron density distribution, intramolecular and intermolecular bonding, and charge transfer interactions, has not been reported for this compound. Such studies would elucidate the stabilization energies arising from electron delocalization between filled donor orbitals and empty acceptor orbitals, offering insight into the molecule's stability and bonding characteristics.

Non-Linear Optical (NLO) Properties Prediction

The potential of this compound for applications in non-linear optics remains theoretically unassessed. Computational predictions of its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) are not available. These calculations are essential for identifying and designing molecules with significant NLO responses, which are valuable for technologies like optical switching and frequency conversion.

Computational Exploration of Reaction Mechanisms

While some studies have performed computational explorations of reaction mechanisms for related fluorobenzonitriles, a specific analysis involving this compound is not documented. DFT (Density Functional Theory) calculations are often used to map potential energy surfaces, identify transition states, and determine activation energies for chemical reactions. This information is vital for optimizing reaction conditions and understanding mechanistic pathways.

Thermochemical and Conformational Analysis

A computational analysis of the thermochemical properties of this compound, such as its enthalpy, entropy, and Gibbs free energy at different temperatures, has not been published. Furthermore, a detailed conformational analysis to identify its most stable geometric isomers and the energy barriers between them is also absent from the literature.

Conclusion and Future Research Directions

Synopsis of Research Progress on 5-Bromo-2-fluorobenzonitrile

Research into this compound has solidified its status as a pivotal intermediate in organic synthesis. The compound's utility is primarily derived from the differential reactivity of its functional groups, which allows for selective chemical transformations. It serves as a key building block in the synthesis of various pharmaceuticals, most notably in the development of anti-cancer agents and kinase inhibitors. chemimpex.com Its structure allows for strategic modifications that can enhance the biological activity of the target molecules. chemimpex.com

In addition to its role in medicinal chemistry, this compound is utilized in the formulation of specialty polymers and advanced materials. It contributes to the development of coatings and adhesives that require specific thermal and chemical resistance. chemimpex.com The compound is also instrumental in the synthesis of agrochemicals, including herbicides and pesticides, contributing to improved crop yields and protection. chemimpex.com A notable synthetic application includes its use in the preparation of compounds like (E)-5-(2-cyclopropylvinyl)-2-fluorobenzonitrile and methyl-3-amino-5-bromobenzo[b]thiophene-2-carboxylate.

A patented method for its synthesis involves the reaction of o-fluorobenzoyl chloride with ammonia (B1221849) water to yield o-fluorobenzamide, which is then dehydrated to o-fluorobenzonitrile. The final step is the bromination of o-fluorobenzonitrile using dibromohydantoin in sulfuric acid to produce this compound. google.com This method is described as simple, with mild conditions and low production costs, and notably, it is claimed to have no wastewater discharge. google.com

Identification of Knowledge Gaps and Unexplored Reactivity

Despite its established utility, the full reactive potential of this compound remains to be explored. A significant knowledge gap lies in the systematic investigation of its reactivity in a broader range of cross-coupling reactions. While the bromine atom is amenable to palladium-catalyzed couplings, a comprehensive study of its performance in various named reactions is not extensively documented. ossila.com

Furthermore, the reactivity of the fluorine atom, particularly in nucleophilic aromatic substitution (SNAr) reactions, in the context of the this compound scaffold, warrants a more detailed investigation. For the related compound 2-Bromo-5-fluorobenzonitrile (B41413), it is noted that the fluoride (B91410) is susceptible to nucleophilic aromatic substitution. ossila.com A deeper understanding of the interplay between the electron-withdrawing nitrile group and the two halogen substituents on the reactivity of the aromatic ring could unveil novel synthetic pathways.

The potential for the nitrile group to participate in cycloaddition reactions or to be transformed into other functional groups in the presence of the bromo and fluoro substituents is another area where knowledge is limited. Exploring these transformations could lead to the synthesis of novel heterocyclic compounds with interesting biological or material properties.

Opportunities for Novel Synthetic Method Development

The existing synthetic routes to this compound, while effective, present opportunities for the development of more innovative and sustainable methods. Future research could focus on the development of catalytic C-H activation/bromination strategies, which would offer a more atom-economical approach compared to traditional electrophilic aromatic substitution methods.

Moreover, the exploration of flow chemistry for the synthesis of this compound could lead to improved reaction control, enhanced safety, and easier scalability. The development of one-pot, multi-component reactions that directly assemble the this compound core from simpler starting materials would also represent a significant advancement in synthetic efficiency.

There is also an opportunity to develop novel methods for the selective functionalization of the C-Br and C-F bonds. For instance, the development of orthogonal catalytic systems that can selectively activate one halogen in the presence of the other would provide a powerful tool for the divergent synthesis of a wide range of derivatives from a single, readily available starting material.

Prospects for Expanded Applications in Medicinal Chemistry and Materials Science

The future applications of this compound in medicinal chemistry are vast. Its role as a scaffold for kinase inhibitors is well-established, and further derivatization could lead to the discovery of new drug candidates for a variety of diseases. The unique electronic properties imparted by the fluorine and bromine atoms can be exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of drug molecules.

In the realm of materials science, the use of this compound as a building block for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs), is a promising avenue for future research. While research has been conducted on the use of the isomeric 2-Bromo-5-fluorobenzonitrile in the synthesis of thermally activated delayed fluorescence (TADF) dyes for OLEDs, similar applications for this compound are yet to be fully explored. ossila.com The incorporation of this fluorinated building block into conjugated polymer backbones could lead to materials with enhanced thermal stability, improved charge transport properties, and tailored optoelectronic characteristics.

The development of novel polymers derived from this compound could also lead to new materials with advanced properties, such as high-performance engineering plastics, flame-retardant materials, and advanced membranes for separation technologies.

Emphasis on Green Chemistry Principles in Future Research Endeavors

Future research on this compound should be guided by the principles of green chemistry to minimize the environmental impact of its synthesis and application. While an existing patent claims a synthesis method with no wastewater discharge, a broader adoption of green chemistry practices is essential. google.com This includes the use of safer solvents, the development of catalytic reactions that reduce waste, and the design of processes with high atom economy.

The development of biosynthetic routes to this compound or its precursors using engineered enzymes could offer a highly sustainable alternative to traditional chemical synthesis. Furthermore, the use of renewable starting materials and energy-efficient reaction conditions, such as microwave-assisted synthesis, should be prioritized.

Q & A

Q. What are common synthetic routes for preparing 5-Bromo-2-fluorobenzonitrile?

A representative method involves nucleophilic aromatic substitution. For example, in a 200 mL two-necked flask, this compound (13.2 g, 66.0 mmol) reacts with hydroquinone (3.30 g, 30.0 mmol) and K₂CO₃ (9.95 g, 72.0 mmol) in DMSO at 80°C under N₂ for 20 hours. The product is isolated via filtration after quenching with water, yielding a white powder with 97% efficiency . Alternative routes may use halogen exchange or cyanation of pre-functionalized aryl halides.

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

- NMR spectroscopy : To confirm substitution patterns (e.g., fluorine and bromine positions).

- Mass spectrometry : For molecular weight verification (M.W. = 200.00 g/mol) .

- Melting point analysis : Reported values range from 75–80°C, but discrepancies may arise due to impurities or polymorphic forms .

- IR spectroscopy : To identify nitrile (C≡N) stretching bands (~2200 cm⁻¹) and aryl-halogen vibrations .

Q. How does the electronic nature of substituents influence reactivity in cross-coupling reactions?

The bromine atom acts as a leaving group in Suzuki or Ullmann couplings, while the electron-withdrawing cyano and fluorine groups activate the aromatic ring toward nucleophilic substitution. The fluorine atom’s ortho-directing effect can further influence regioselectivity in subsequent functionalization .

Advanced Research Questions

Q. How should researchers address contradictions in reported physical properties (e.g., melting points)?

Variations in melting points (e.g., 75–80°C vs. other studies) may stem from impurities, solvent residues, or polymorphic forms. To resolve discrepancies:

Q. What strategies optimize regioselectivity in electrophilic substitution reactions involving this compound?

The nitrile group deactivates the ring, directing electrophiles to positions meta to it. Fluorine’s ortho/para-directing effect competes but is weaker due to the nitrile’s strong electron-withdrawing nature. Computational modeling (e.g., DFT) can predict reactive sites, while experimental screening of catalysts (e.g., Lewis acids) can enhance selectivity .

Q. How can researchers validate the stability of this compound under varying storage conditions?

Stability studies should include:

Q. What are the challenges in synthesizing derivatives of this compound for medicinal chemistry applications?

Key issues include:

- Solubility limitations : The compound’s low polarity (logP ~2.5) may hinder reactions in aqueous media. Use polar aprotic solvents (e.g., DMF, DMSO) or phase-transfer catalysts.

- Steric hindrance : Bulky substituents near the bromine atom may slow cross-coupling reactions. Optimize catalyst systems (e.g., Pd/XPhos) .

Data Interpretation and Methodological Guidance

Q. How to resolve conflicting spectral data (e.g., NMR splitting patterns)?

Contradictions may arise from dynamic effects (e.g., hindered rotation of substituents). Solutions include:

- Variable-temperature NMR : To observe coalescence of split peaks.

- 2D NMR (COSY, NOESY) : To confirm coupling interactions and spatial arrangements .

Q. What computational tools aid in predicting the reactivity of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro